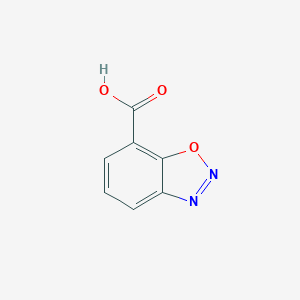

1,2,3-Benzoxadiazole-7-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-benzoxadiazole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-7(11)4-2-1-3-5-6(4)12-9-8-5/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGCLHMYYWFZIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=NO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1546503-21-2 | |

| Record name | 1,2,3-benzoxadiazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 1,2,3 Benzoxadiazole 7 Carboxylic Acid

Foundational Approaches to Benzoxadiazole Core Synthesis

The construction of the core benzoxadiazole ring is the critical first step in any synthetic route. While direct methods for the 1,2,3-isomer are not well-documented, understanding the synthesis of the related 2,1,3-isomer provides essential context.

The most common and classical approach to the related 2,1,3-benzoxadiazole core involves the cyclization of an ortho-substituted nitrobenzene. Specifically, 2-nitroaniline (B44862) serves as a key precursor.

A representative two-step synthesis for the 2,1,3-benzoxadiazole core is as follows:

Cyclization to N-oxide: 2-nitroaniline is treated with an oxidizing agent like sodium hypochlorite (B82951) in a basic medium. This reaction leads to the formation of 2,1,3-benzoxadiazole-1-oxide (also known as benzofuroxan). nih.govfrontiersin.org

Reduction of N-oxide: The intermediate N-oxide is subsequently reduced to form the final 2,1,3-benzoxadiazole ring. A common reducing agent for this transformation is triphenylphosphine (B44618) (PPh₃) in a solvent such as toluene, heated under reflux. nih.govfrontiersin.org

Hypothetically, the synthesis of the unstable 1,2,3-benzoxadiazole ring would likely proceed from a 2-aminophenol (B121084) derivative through diazotization of the amine and subsequent intramolecular cyclization. However, the propensity of the resulting ring to open remains a major synthetic hurdle.

Introducing a carboxylic acid group onto a benzene (B151609) ring is a fundamental transformation in organic synthesis. Several reliable methods exist, the choice of which depends on the other functional groups present in the precursor molecule. libretexts.org

| Method | Description | Starting Material Required | Key Reagents |

| Oxidation of an Alkyl Side-Chain | A primary or secondary alkyl group (e.g., methyl, ethyl) attached to the aromatic ring is oxidized to a carboxylic acid. libretexts.org | An alkyl-substituted aromatic ring | Strong oxidizing agents like KMnO₄ or H₂CrO₄. libretexts.org |

| Carboxylation of Grignard Reagents | An aryl halide is converted into a Grignard reagent, which then acts as a nucleophile, attacking carbon dioxide. Acidic workup yields the carboxylic acid. libretexts.orglibretexts.org | An aryl halide (Br, I, Cl) | Magnesium (Mg), Carbon Dioxide (CO₂), strong acid (e.g., HCl). libretexts.org |

| Hydrolysis of a Nitrile | An aryl nitrile (cyanobenzene derivative) is hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. libretexts.org | An aryl nitrile (-CN) | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH), followed by acidic workup. |

| Friedel-Crafts Acylation & Oxidation | An acyl group is introduced via Friedel-Crafts acylation, forming a ketone, which is subsequently oxidized to the carboxylic acid. brainly.com | Benzene or activated derivative | Acyl chloride (RCOCl), Lewis acid (e.g., AlCl₃), followed by an oxidizing agent. brainly.com |

Direct and Indirect Synthesis of 1,2,3-Benzoxadiazole-7-carboxylic Acid

Given the lack of established direct routes, the synthesis of this compound would almost certainly rely on an indirect pathway where the substitution pattern is established on the benzene ring before the formation of the heterocyclic ring.

Achieving the specific 1,2,7-substitution pattern (corresponding to a 1,2,3-trisubstituted benzene ring) requires careful control of regioselectivity. The directing effects of the substituents on the precursor are paramount. The synthesis of 7-substituted benzoxazoles (a related heterocycle) has been achieved via copper-catalyzed C-H functionalization, where a directing group at the meta-position selectively produces the 7-substituted product. nih.govdatapdf.com This highlights the importance of strategically placed functional groups to guide reactions to the desired position.

For this compound, the synthesis would necessitate a starting material where the functional groups that will form the oxadiazole ring (an amino and a hydroxyl group, or their precursors) and the carboxylic acid (or its precursor) are correctly positioned on the benzene ring. Direct functionalization of a pre-formed 1,2,3-benzoxadiazole ring is unlikely to be regioselective or efficient due to the ring's instability.

A logical precursor for the target molecule is 3-amino-2-hydroxybenzoic acid . This starting material contains the three necessary components—an amino group, a hydroxyl group, and a carboxylic acid—in the correct relative positions (1,2,3-substitution).

A plausible, though theoretical, synthetic pathway would involve:

Diazotization: The amino group of 3-amino-2-hydroxybenzoic acid would be treated with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt.

Intramolecular Cyclization: The resulting diazonium salt would be unstable. The adjacent hydroxyl group could then act as an intramolecular nucleophile, attacking the diazonium group to close the five-membered ring and form the 1,2,3-benzoxadiazole structure.

This proposed pathway faces significant challenges. Diazonium salts are highly reactive, and the reaction conditions could lead to undesired side reactions, such as decarboxylation (loss of the -COOH group) or decomposition of the unstable oxadiazole ring upon its formation.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of techniques that improve efficiency, reduce reaction times, and minimize environmental impact, aligning with the principles of green chemistry. numberanalytics.com While not specifically reported for this compound, these methods are widely applied in heterocyclic synthesis and could be adapted. frontiersin.org

Key Green Chemistry Approaches:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in heterocyclic synthesis by providing rapid and uniform heating. rasayanjournal.co.in

Solvent-Free Reactions: Performing reactions in the absence of a solvent, for example by using techniques like ball milling, minimizes the use and disposal of hazardous organic solvents. tandfonline.com

Use of Green Solvents: When a solvent is necessary, replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental footprint of a synthesis. mdpi.com

Catalysis: Employing catalysts, rather than stoichiometric reagents, minimizes waste by allowing small amounts of a substance to facilitate the reaction multiple times. numberanalytics.com

The application of these principles could offer more efficient and sustainable pathways for the synthesis of benzoxadiazole derivatives and other complex heterocycles. frontiersin.org

One-Pot Synthetic Protocols for Benzoxazole (B165842) Carboxylic Acids

One-pot synthesis offers a streamlined approach to benzoxazole derivatives by minimizing sequential purifications and reducing solvent waste. A prominent one-pot method involves the direct condensation of 2-aminophenols with carboxylic acids. griffith.edu.auresearchgate.net This transformation can be facilitated under various conditions, often requiring high temperatures or the presence of a coupling agent or catalyst to promote the initial amidation followed by cyclodehydration.

Methanesulfonic acid has been identified as a highly effective catalyst for a convenient one-pot synthesis of 2-substituted benzoxazoles. griffith.edu.auresearchgate.net This method proceeds by reacting 2-aminophenol with acid chlorides that are generated in situ from a wide array of aryl, heteroaryl, and alkyl carboxylic acids, consistently providing excellent yields. griffith.edu.auresearchgate.net Another approach utilizes ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) [(bmim)BF4], which can facilitate the condensation of various carboxylic acids with 2-aminophenol at elevated temperatures to produce 2-substituted benzoxazoles in high yields.

Microwave irradiation has also emerged as a powerful tool for achieving direct coupling of carboxylic acids with 2-aminophenol under solvent-free and metal-free conditions. thieme-connect.com This technique significantly accelerates the reaction, allowing for the synthesis of benzoxazoles from aliphatic, aromatic, and heteroaromatic carboxylic acids in good yields. researchgate.netthieme-connect.com

Table 1: Comparison of One-Pot Synthetic Protocols for 2-Substituted Benzoxazoles

| Method | Reagents | Catalyst/Conditions | Scope | Yield | Citation |

|---|---|---|---|---|---|

| In-situ Acid Chloride Formation | 2-Aminophenol, Carboxylic Acid | Methanesulfonic Acid | Aryl, heteroaryl, alkyl | Excellent | griffith.edu.au, researchgate.net |

| Ionic Liquid Condensation | 2-Aminophenol, Carboxylic Acid | [(bmim)BF4], High Temperature | Aromatic, aliphatic | Excellent | |

| Microwave-Assisted Coupling | 2-Aminophenol, Carboxylic Acid | Microwave, Solvent-free | Aromatic, heteroaryl, aliphatic | Good | thieme-connect.com, researchgate.net |

Catalytic Methods in Benzoxazole Synthesis

Catalysis is central to the efficient synthesis of benzoxazoles, with a wide range of catalysts developed to improve reaction rates, yields, and selectivity. Both acid and metal-based catalysts are widely employed.

Brønsted acids like p-toluenesulfonic acid (p-TsOH) and methanesulfonic acid are effective for the cyclization of 2-aminophenols with carboxylic acids or their derivatives. griffith.edu.auijpbs.com Heterogeneous acid catalysts, such as silica-supported sulfuric acid and reusable ionic liquid gels, have also been developed to simplify catalyst recovery and improve the environmental profile of the synthesis. nih.govajchem-a.comacs.org For instance, a Brønsted acidic ionic liquid gel has been used for the synthesis of benzoxazoles under solvent-free conditions, proving to be highly efficient and reusable for multiple cycles without significant loss of activity. nih.govacs.orgnih.gov

Transition metal catalysts, particularly those based on copper and palladium, are utilized in various cyclization strategies. ijpbs.comorganic-chemistry.org Copper(II) ferrite (B1171679) and copper(II) oxide nanoparticles have been reported as robust, recyclable heterogeneous catalysts for intramolecular cyclization reactions. organic-chemistry.org Combined catalytic systems, such as a Brønsted acid with copper iodide (CuI), have been shown to effectively catalyze the reaction between 2-aminophenols and β-diketones to yield 2-substituted benzoxazoles. ijpbs.com Nanocatalysts, including nano ceria (CeO2), nano-sulfated zirconia, and Ag@TiO2 nanocomposites, offer high surface area and enhanced catalytic activity for one-pot syntheses in aqueous media. ijpbs.com

Table 2: Selected Catalytic Methods for Benzoxazole Synthesis

| Catalyst Type | Example Catalyst | Reactants | Key Features | Citation |

|---|---|---|---|---|

| Brønsted Acid | Methanesulfonic Acid | 2-Aminophenol, Carboxylic Acid | High efficiency, one-pot | griffith.edu.au |

| Heterogeneous Acid | Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Aldehyde | Solvent-free, reusable | nih.gov, acs.org |

| Transition Metal | Copper(II) Oxide Nanoparticles | o-Bromoaryl derivatives | Heterogeneous, recyclable | organic-chemistry.org |

| Nanocatalyst | Nano Ceria (CeO2) | 2-Aminophenol, Aldehyde | Heterogeneous, efficient | ijpbs.com |

Solvent-Free and Environmentally Conscious Synthesis Approaches

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally friendly methods for benzoxazole synthesis. jetir.orgresearchgate.net These approaches aim to minimize or eliminate the use of hazardous organic solvents, reduce energy consumption, and utilize reusable catalysts. mdpi.com

Microwave-assisted synthesis is a prominent eco-friendly technique that often proceeds under solvent-free conditions. thieme-connect.comorganic-chemistry.org The direct coupling of 2-aminophenol with carboxylic acids can be achieved efficiently using microwave irradiation, avoiding the need for bulk solvents and often proceeding without a catalyst. thieme-connect.com Lawesson's reagent has also been used as an effective promoter in the solvent-free, microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol. organic-chemistry.org

Ultrasound irradiation is another green technique applied to benzoxazole synthesis. ijpbs.commdpi.com Sonochemical methods can promote reactions, such as the condensation of 2-aminophenols with aldehydes, often leading to faster reaction rates and high yields under mild conditions. ijpbs.comnih.gov The use of magnetic nanoparticles as catalyst supports (e.g., Fe3O4@SiO2-SO3H) allows for easy, solvent-free catalyst separation using an external magnet, enhancing the sustainability of the process. ajchem-a.comnih.gov Furthermore, reactions conducted in aqueous media or deep eutectic solvents represent an alternative to volatile organic solvents, contributing to a greener synthetic pathway. organic-chemistry.orgmdpi.com

Synthesis of Structural Analogs and Derivatives of this compound

Preparation of Substituted Benzoxazole Carboxylic Acid Frameworks

The synthesis of diverse benzoxazole frameworks is readily achieved by varying the substituents on the two primary building blocks: 2-aminophenol and the carboxylic acid (or its equivalent, such as an aldehyde or acid chloride). jocpr.com The reaction conditions developed for benzoxazole formation are often compatible with a wide range of functional groups. griffith.edu.auresearchgate.net

Substituents on the 2-aminophenol ring, such as methyl, chloro, bromo, nitro, and methoxy (B1213986) groups, are well-tolerated in many synthetic protocols. griffith.edu.au This allows for the generation of benzoxazoles with varied electronic and steric properties on the benzene portion of the heterocycle.

Similarly, the choice of carboxylic acid determines the substituent at the 2-position of the benzoxazole ring. A broad spectrum of aromatic, heteroaromatic, and aliphatic carboxylic acids can be successfully employed. researchgate.netthieme-connect.com This versatility enables the introduction of functionalities like chloro, methoxy, phenoxy, and thiophenoxy groups onto the 2-position substituent. researchgate.netthieme-connect.com Even α,β-unsaturated carboxylic acids can be used, leading to products with conjugated double bonds. griffith.edu.authieme-connect.com This modularity is key to creating libraries of compounds with systematically varied structures for applications in drug discovery and materials science. mdpi.com

Diversity-Oriented Synthesis and Combinatorial Approaches

Diversity-oriented synthesis (DOS) aims to generate collections (libraries) of structurally diverse small molecules to explore chemical space and identify novel biologically active compounds. heteroletters.orgcam.ac.uk The benzoxazole scaffold is an attractive target for DOS due to its synthetic accessibility and privileged status as a pharmacophore. heteroletters.org

Combinatorial strategies for benzoxazole synthesis often rely on robust and high-throughput chemical reactions. One such strategy involves the oxidative coupling of aldehydes with o-aminophenols, which can be mediated by reagents like PPDS-CuSO4 in aqueous micelles. heteroletters.org This approach allows for the rapid generation of libraries of 2-substituted benzoxazoles and is lauded for its short reaction times, excellent yields, and environmental friendliness. heteroletters.org

Another powerful tool in DOS is the use of polymer-supported reagents, which simplify purification and enable automated synthesis. acs.orgnih.gov For example, a polymer-supported hypervalent iodine reagent has been employed for the synthesis of benzoxazole libraries. acs.orgnih.gov These methods, combined with the modular nature of the benzoxazole synthesis (i.e., varying the 2-aminophenol and carboxylic acid/aldehyde components), provide a powerful platform for creating large and diverse collections of benzoxazole derivatives for biological screening and drug discovery programs. heteroletters.org

Chemical Reactivity and Mechanistic Investigations of 1,2,3 Benzoxadiazole 7 Carboxylic Acid

Reactivity Profiles of the 1,2,3-Benzoxadiazole Heterocycle

The 1,2,3-benzoxadiazole ring system is characterized by its electron-withdrawing nature, which significantly impacts the reactivity of the fused benzene (B151609) ring. This electronic deficiency is a consequence of the electronegativity of the nitrogen and oxygen atoms within the five-membered ring.

The 1,2,3-benzoxadiazole ring system deactivates the fused benzene ring towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.com This deactivation is compounded by the presence of the 7-carboxylic acid group, which is also a strong electron-withdrawing and deactivating group.

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed by the existing substituents. The carboxylic acid group is a well-established meta-director. Therefore, electrophilic attack would be expected to occur at the position meta to the carboxylic acid, which is the 5-position. The directing influence of the fused oxadiazole ring itself must also be considered. Studies on the analogous 1,2,3-benzothiadiazole (B1199882) system have shown that substitution patterns are heavily influenced by other substituents on the ring. rsc.orgrsc.org For the related isomer, 2,1,3-benzoxadiazole (benzofurazan), electrophilic bromination occurs selectively at the 4- and 7-positions, indicating the electronic influence of the heterocyclic portion. nih.govfrontiersin.org

Given that both the heterocycle and the carboxylic acid group are deactivating, harsh reaction conditions are typically required to effect electrophilic substitution. libretexts.org The combined directing effects would likely favor substitution at the C-5 position as it is meta to the carboxylic acid group.

The electron-deficient nature of the 1,2,3-benzoxadiazole ring makes it susceptible to nucleophilic attack. chim.it Heterocycles containing a weak O-N bond, such as isoxazoles and oxadiazoles, are known to undergo ring-opening reactions or rearrangements when treated with nucleophiles. researchgate.net

Common mechanistic pathways for such transformations include the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. researchgate.net In this process, a nucleophile adds to an electrophilic carbon atom of the ring, leading to the cleavage of a strained or weak bond (like the N-O bond), followed by rearrangement and cyclization to form a new heterocyclic system. While specific studies on 1,2,3-benzoxadiazole are limited, analogies with 1,2,4-oxadiazoles and 1,2,3-triazines suggest that strong nucleophiles could attack the carbon atoms of the oxadiazole ring, potentially leading to ring cleavage and the formation of other heterocyclic or open-chain products. chim.itnih.gov The presence of the electron-withdrawing carboxylic acid group would further enhance the electrophilicity of the ring system, making it more prone to such nucleophilic attacks.

Carboxylic Acid Group Reactivity and Derivatization Chemistry

The carboxylic acid group at the 7-position is a versatile functional handle that allows for numerous chemical modifications, primarily through reactions at the carbonyl carbon.

Esterification: 1,2,3-Benzoxadiazole-7-carboxylic acid can be converted to its corresponding esters via several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). libretexts.orgmasterorganicchemistry.com This is a reversible equilibrium-driven process, often requiring the use of excess alcohol or removal of water to drive the reaction to completion. libretexts.org Alternative methods for esterification under milder conditions include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP), or activation with reagents like phosphorus oxychloride (POCl₃). derpharmachemica.com

Amidation: The synthesis of amides from this compound requires the activation of the carboxyl group to facilitate attack by an amine. Direct thermal condensation with amines is possible but often requires harsh conditions. mdpi.com More efficient methods involve the use of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. A wide range of reagents can achieve this, including borate (B1201080) esters like B(OCH₂CF₃)₃, boronic acids, and various organophosphorus or sulfuryl compounds. acs.orgorganic-chemistry.org A recently developed one-pot reaction using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst has shown high efficiency for the N-acylation of low-reactivity nitrogen heterocycles. asiaresearchnews.com

| Reaction | Reagents & Conditions | Product | Typical Yield |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), cat. H₂SO₄, Reflux | Methyl 1,2,3-benzoxadiazole-7-carboxylate | Good to High |

| Amidation | Amine (e.g., Benzylamine), B(OCH₂CF₃)₃, MeCN, 80°C | N-Benzyl-1,2,3-benzoxadiazole-7-carboxamide | High |

| Amidation (Coupling) | Amine, Coupling Agent (e.g., DCC, HATU), Base, Solvent (e.g., DMF) | Substituted Amide | Good to Excellent |

A particularly useful transformation of carboxylic acids for subsequent acylation reactions is their conversion into N-acylbenzotriazoles. These compounds serve as stable, neutral, and highly efficient acylating agents. organic-chemistry.org The preparation of N-acylbenzotriazoles from carboxylic acids like this compound can be readily achieved in a one-pot procedure. organic-chemistry.orgresearchgate.net

The most common method involves reacting the carboxylic acid with 1H-benzotriazole and an activating agent, typically thionyl chloride (SOCl₂), in a solvent like dichloromethane (B109758) at room temperature. organic-chemistry.orgresearchgate.net The reaction is believed to proceed through the in-situ formation of a highly reactive acyl chloride, which is immediately trapped by 1H-benzotriazole to form the stable N-acylbenzotriazole intermediate. This method is broadly applicable to a wide range of aliphatic, aromatic, and heterocyclic carboxylic acids. organic-chemistry.org These resulting N-acylbenzotriazoles can then be used to acylate a variety of nucleophiles, such as amines to form amides, under mild and neutral conditions. organic-chemistry.org

The carboxylic acid group can be reduced to a primary alcohol. Due to the relatively low reactivity of the carboxyl group towards reduction, strong reducing agents are required. Sodium borohydride (B1222165) (NaBH₄) is generally ineffective for this transformation. chemistrysteps.com

The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an acidic workup. chemistrysteps.comchemistrysteps.com The mechanism involves the deprotonation of the carboxylic acid by the hydride reagent, followed by coordination of the aluminum to the carboxylate oxygen atoms. This activates the carbonyl carbon for subsequent hydride transfers, which proceeds via an aldehyde intermediate that is immediately further reduced to the primary alcohol. chemistrysteps.comchemistrysteps.com Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another powerful reagent that can selectively reduce carboxylic acids to alcohols in the presence of other reducible functional groups. chemistrysteps.com More recently, catalytic methods using earth-abundant metals, such as manganese-catalyzed hydrosilylation, have been developed as milder alternatives for this transformation. acs.org

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1) Anhydrous THF or Et₂O; 2) H₃O⁺ workup | (1,2,3-Benzoxadiazol-7-yl)methanol | Strong, non-selective reagent. Reduces many functional groups. chemistrysteps.com |

| Borane (BH₃·THF) | Anhydrous THF, room temp. or gentle heat | (1,2,3-Benzoxadiazol-7-yl)methanol | More selective than LiAlH₄. chemistrysteps.com |

| Manganese(I) Catalyst / Phenylsilane (PhSiH₃) | [MnBr(CO)₅], PhSiH₃, 2-MTHF, 80 °C | (1,2,3-Benzoxadiazol-7-yl)methanol | Milder, catalytic method. acs.org |

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Kinetic studies, which measure the rates of chemical reactions, would be essential to understand the factors influencing the reactivity of this compound. Such studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, pressure, catalyst concentration). The data obtained would allow for the determination of the reaction order, rate constants, and activation energy, providing insights into the molecularity of the rate-determining step.

Spectroscopic techniques such as UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are invaluable tools for elucidating reaction mechanisms. In-situ monitoring of reactions using these methods can help identify transient intermediates and products. For instance, changes in the IR spectrum could indicate the breaking and forming of specific bonds, while NMR spectroscopy could track the transformation of functional groups throughout the course of a reaction.

Without dedicated research on this compound, any detailed discussion on its reaction mechanism, supported by kinetic and spectroscopic data, would be speculative.

Intramolecular and Intermolecular Interactions Influencing Reactivity

Specific studies detailing the intramolecular and intermolecular interactions that influence the reactivity of this compound have not been extensively reported. However, based on its molecular structure, several key interactions can be predicted to play a significant role.

Intramolecular Interactions:

Intermolecular Interactions:

In the solid state and in solution, this compound is expected to participate in several types of intermolecular interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. This allows for the formation of dimeric structures or extended hydrogen-bonded networks between molecules. These interactions are crucial in determining the crystal packing and can significantly influence the solubility and reactivity in different solvents.

π-π Stacking: The aromatic benzoxadiazole ring system can engage in π-π stacking interactions with neighboring molecules. These non-covalent interactions contribute to the stability of the crystal lattice and can influence the electronic communication between molecules.

Dipole-Dipole Interactions: The inherent polarity of the benzoxadiazole ring and the carboxylic acid group will lead to dipole-dipole interactions, further influencing the aggregation and orientation of molecules in the condensed phase.

The interplay of these intramolecular and intermolecular forces dictates the supramolecular architecture and, consequently, the chemical behavior of this compound. For example, strong intermolecular hydrogen bonding might decrease the reactivity of the carboxylic acid group by stabilizing the ground state. Conversely, specific solvent interactions that disrupt these intermolecular forces could enhance reactivity.

Below is a table summarizing the potential interactions:

| Interaction Type | Description | Potential Influence on Reactivity |

| Intramolecular | ||

| Hydrogen Bonding | Between the carboxylic acid proton and heteroatoms of the benzoxadiazole ring. | Affects acidity, molecular conformation, and electronic properties. |

| Intermolecular | ||

| Hydrogen Bonding | Formation of dimers or extended networks through the carboxylic acid groups. | Influences crystal packing, solubility, and can stabilize the ground state, potentially reducing reactivity. |

| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Contributes to crystal stability and can affect electronic properties. |

| Dipole-Dipole Interactions | Arising from the polar nature of the molecule. | Influences molecular aggregation and orientation. |

Further computational and experimental studies are necessary to quantify the strength of these interactions and to establish a definitive correlation with the reactivity of this compound.

Advanced Spectroscopic and Chromatographic Characterization in Research

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods provide a detailed view into the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For an aromatic carboxylic acid like 1,2,3-Benzoxadiazole-7-carboxylic acid, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The aromatic protons on the benzoxadiazole ring system typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (e.g., doublets, triplets) would depend on the substitution pattern and the electronic environment of each proton. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above δ 10.0 ppm, and its position can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the highly deshielded region of the spectrum, typically between δ 160 and 185 ppm. The aromatic carbons of the benzoxadiazole ring would produce a series of signals in the aromatic region (approximately δ 110-160 ppm). The precise chemical shifts would be influenced by the heteroatoms in the ring and the carboxylic acid substituent.

Interactive Data Table: Typical NMR Chemical Shift Ranges for Aromatic Carboxylic Acids

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 9.0 | 110 - 160 |

| Carboxylic Acid O-H | > 10.0 (often broad) | - |

| Carboxylic Acid C=O | - | 160 - 185 |

| Aromatic C (quaternary) | - | 120 - 160 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its exact molecular mass.

Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). The fragmentation of the benzoxadiazole ring would likely involve the loss of small molecules such as N₂ or CO, leading to characteristic fragment ions that can help to confirm the core structure. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment | Description | Expected m/z Loss |

| [M]⁺ | Molecular Ion | 0 |

| [M-OH]⁺ | Loss of a hydroxyl radical | 17 |

| [M-COOH]⁺ | Loss of the carboxyl group | 45 |

| Ring Fragments | Fragmentation of the benzoxadiazole ring | Varies (e.g., loss of N₂, CO) |

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. libretexts.orgresearchgate.net

The most prominent feature would be a very broad O-H stretching band for the carboxylic acid, typically appearing in the region of 3300-2500 cm⁻¹. researchgate.net This broadness is due to hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid would give a strong, sharp absorption band typically in the range of 1760-1680 cm⁻¹. researchgate.net The exact position would be influenced by conjugation with the aromatic ring. Additionally, characteristic absorptions for the C=C and C-H bonds of the aromatic ring would be observed in the regions of 1600-1450 cm⁻¹ and 3100-3000 cm⁻¹, respectively. Vibrations associated with the N-O and C-O bonds of the benzoxadiazole ring would also be present in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid C=O | Stretch | 1760 - 1680 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| C-O | Stretch | 1320 - 1210 | Medium |

| N-O | Stretch | Fingerprint Region | Medium |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The benzoxadiazole ring system, being an aromatic heterocycle, is expected to exhibit strong UV absorption. The presence of the carboxylic acid group can influence the absorption maxima (λmax). Generally, aromatic carboxylic acids show absorption bands corresponding to π → π* transitions. For a compound like this compound, one would expect to see absorption maxima in the UV region, potentially extending into the visible region depending on the extent of conjugation and the electronic nature of the benzoxadiazole ring. The specific λmax values and molar absorptivity (ε) are dependent on the solvent used. For similar benzoxadiazole derivatives, absorption maxima have been reported in the range of 300-450 nm. google.com

Interactive Data Table: Expected UV-Visible Absorption

| Transition Type | Expected λmax Range (nm) | Solvent Effects |

| π → π* | 300 - 450 | Can exhibit solvatochromism (shift in λmax with solvent polarity) |

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of the target compound from reaction byproducts and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for a compound like this compound.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds like carboxylic acids. For compounds that lack a strong chromophore, direct ultraviolet (UV) absorbance detection can be challenging nih.gov. In such cases, and to achieve very low detection limits, pre-column derivatization with a fluorescent tagging reagent is a common strategy nih.govdergipark.org.tr.

Research into related benzoxadiazole structures has led to the development of highly sensitive fluorogenic tagging reagents. While not a direct analysis of this compound, these studies demonstrate the utility of the benzoxadiazole moiety in analytical chemistry. Reagents based on the 2,1,3-benzoxadiazole (benzofurazan) scaffold react with carboxylic acids in the presence of an activating agent to produce intensely fluorescent derivatives bohrium.com. This allows for trace-level detection using a fluorescence detector nih.gov.

For instance, several 4-substituted-7-aminoalkylamino-2,1,3-benzoxadiazoles have been synthesized for this purpose bohrium.com. The derivatization reaction proceeds under mild conditions, and the resulting fluorescent adducts can be separated effectively using reversed-phase HPLC columns, such as an Octadecyl-silica (ODS) column bohrium.comrsc.org. The separation is typically achieved using a gradient elution with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer rsc.org.

The choice of derivatization reagent influences the spectroscopic properties of the resulting adduct, such as the excitation and emission wavelengths, which are critical for optimizing detection sensitivity bohrium.comrsc.org. The detection limits for carboxylic acids derivatized with these reagents can reach the femtomole (fmol) range rsc.orgnih.gov.

| Reagent Class | Example Reagent | Excitation λ (nm) | Emission λ (nm) | Key Feature |

| DBD-Amine | DBD-PZ | 440 | 569 | High fluorescence intensity |

| NBD-Amine | NBD-PZ | 470 | 541 | Shifts fluorescence to different wavelengths |

| Chiral NBD | D-NBD-APy | 470 | 540 | Used for separating enantiomers of chiral acids |

This table is interactive. Click on the headers to sort. Data derived from studies on derivatization of various carboxylic acids. bohrium.comrsc.org

While these examples focus on using benzoxadiazole derivatives to analyze other carboxylic acids, the analytical separation of this compound itself would employ similar principles. A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water, coupled with UV detection, would be a standard approach for its analysis and purification on a preparative scale.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry chrom-china.com. However, direct analysis of polar, non-volatile compounds such as carboxylic acids by GC is generally not feasible colostate.edunih.gov. The presence of the carboxylic acid group leads to strong intermolecular hydrogen bonding, resulting in low volatility and potential thermal degradation at the high temperatures required for GC analysis colostate.edu.

Therefore, a critical and mandatory step for the GC-MS analysis of this compound is its conversion into a volatile derivative colostate.edu. This process, known as derivatization, replaces the active hydrogen of the carboxyl group with a non-polar group, which increases volatility and thermal stability gcms.cz. The two most common methods for derivatizing carboxylic acids are silylation and alkylation (specifically esterification) colostate.edu.

Silylation: This involves reacting the carboxylic acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) ester, respectively gcms.cz. Silylated derivatives are significantly more volatile and thermally stable, making them ideal for GC-MS analysis gcms.cz.

Esterification: This method converts the carboxylic acid into an ester, most commonly a methyl ester. This can be achieved using various reagents, including diazomethane (B1218177) or an alcohol like methanol (B129727) in the presence of an acid catalyst such as boron trifluoride (BF₃) colostate.edu.

Once derivatized, the volatile analyte is introduced into the GC system. It is separated from other components on a capillary column (e.g., HP-5ms) using a programmed temperature gradient chrom-china.com. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern is a unique "fingerprint" that allows for the definitive identification of the compound's structure, while the retention time from the GC provides an additional layer of confirmation frontiersin.orgfu-berlin.de.

| Derivatization Method | Common Reagent | Resulting Derivative | Key Advantage |

| Silylation | BSTFA | Trimethylsilyl (TMS) Ester | Highly effective for creating volatile and stable derivatives. |

| Alkylation | Methanol / BF₃ | Methyl Ester | Forms simple esters suitable for GC analysis. |

This table is interactive. Click on the headers to sort. General methods applicable to carboxylic acids. colostate.edugcms.cz

Computational and Theoretical Chemistry Studies of 1,2,3 Benzoxadiazole 7 Carboxylic Acid

Electronic Structure and Energetics via Quantum Chemical Methods

Quantum chemical methods are fundamental in predicting the geometric and electronic properties of molecules. These ab initio and density functional approaches solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other key quantum mechanical observables.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (ground state optimization) and to analyze the distribution and energy of its electrons.

For related compounds like 2,1,3-benzoxadiazole-5-carboxylic acid, DFT calculations, often using the B3LYP functional with a 6-311+G(d,p) basis set, have been employed to optimize the ground state geometry. orientjchem.org Such calculations provide precise bond lengths and angles, forming the basis for further property predictions. mdpi.com A key output of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial indicators of a molecule's chemical reactivity, polarizability, and electronic transition properties. researchgate.net For instance, studies on benzothiadiazole derivatives show that the HOMO-LUMO energy gap is a critical parameter for their application in organic electronics. nih.gov A smaller energy gap generally corresponds to higher chemical reactivity and easier electronic excitation. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 1-benzofuran-2-carboxylic acid | -6.367 | -1.632 | 4.735 | UB3LYP/6-31G(d,p) researchgate.net |

| Benzothiadiazole Derivative (2a) | -5.12 | -2.92 | 2.20 | DFT nih.gov |

| Benzothiadiazole Derivative (2b) | -5.24 | -2.86 | 2.38 | DFT nih.gov |

| Benzothiadiazole Derivative (2c) | -4.78 | -3.03 | 1.75 | DFT nih.gov |

To understand how a molecule interacts with light, leading to phenomena like absorption and fluorescence, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, providing accurate predictions of electronic transition energies and intensities. orientjchem.orgnih.gov

Theoretical studies on 2,1,3-benzoxadiazole-5-carboxylic acid and other derivatives use TD-DFT to simulate UV-Vis absorption spectra. orientjchem.org These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. orientjchem.org The calculations are often performed both in the gas phase and with a solvent model, such as the Polarizable Continuum Model (PCM), to account for environmental effects on the electronic transitions. orientjchem.org For many benzoxadiazole derivatives, the primary absorption bands are attributed to π-π* transitions, often with intramolecular charge transfer (ICT) characteristics, where electron density moves from a donor part of the molecule to an acceptor part upon excitation. frontiersin.orgresearchgate.net This ICT nature is fundamental to their use as fluorescent probes and in electronic devices. researchgate.net TD-DFT is also instrumental in studying photophysical processes like excited-state intramolecular proton transfer (ESIPT), a phenomenon observed in similar heterocyclic systems where a proton moves from one part of the molecule to another in the excited state. nih.govresearchgate.net

| Compound | Phase | Calculated λmax 1 (nm) | Calculated λmax 2 (nm) |

|---|---|---|---|

| 2,1,3-Benzoxadiazole-5-carboxylic acid orientjchem.org | Gas Phase | 355 | 296 |

| Solvent (DMF) | 293 | 284 |

While DFT provides high accuracy, exploring the full conformational landscape of a flexible molecule can be computationally demanding. Semiempirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative for initial conformational searches.

For 1,2,3-benzoxadiazole-7-carboxylic acid, a key area of conformational flexibility is the orientation of the carboxylic acid group relative to the benzoxadiazole ring. The carboxyl group can exist in different conformations, notably syn and anti forms, which can be separated by a significant energy barrier. nih.govresearchgate.net The relative stability of these conformers is influenced by intramolecular interactions and the surrounding solvent environment. nih.gov While the cited literature on benzoxadiazoles primarily uses DFT for geometry optimization, semiempirical methods could be employed to perform an initial scan of the potential energy surface, identifying low-energy conformers that can then be re-optimized at a higher level of theory like DFT. This hierarchical approach is a common strategy in computational chemistry to efficiently map the complex energy landscapes of molecules.

Analysis of Molecular Interactions and Supramolecular Assembly

The properties of a molecule in the solid state are governed by how individual molecules pack together, a process driven by a network of non-covalent interactions. Understanding these interactions is crucial for predicting crystal structures and explaining phenomena like polymorphism.

The assembly of molecules in the solid state is directed by a subtle interplay of non-covalent forces. For benzoxadiazole derivatives, hydrogen bonds and π-stacking are particularly important. mdpi.comfgcu.edu The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O), capable of forming strong intermolecular connections that often lead to dimeric structures. mdpi.comlibretexts.org Additionally, the nitrogen atoms of the benzoxadiazole ring can act as hydrogen bond acceptors. mdpi.com

| Interaction Type | Atoms Involved | Distance (Å) | Significance |

|---|---|---|---|

| Hydrogen Bond | N2···H7A | 2.13 - 2.21 | Connects benzoxadiazole N to a piperazine (B1678402) ring H mdpi.com |

| π-hole Interaction | N···NO₂ | 3.234 | Connects aromatic amine N to a nitro group N mdpi.com |

| π-π Stacking | Benzoxadiazole rings | ~3.7 | Stabilizes crystal packing through aromatic ring overlap mdpi.commdpi.com |

Polymorphism, the ability of a compound to crystallize in multiple different forms, is a critical issue in materials science and pharmaceuticals. Computational methods are increasingly used to predict possible crystal structures and to understand the factors that favor one polymorph over another.

Theoretical studies on benzoxadiazole derivatives have successfully rationalized the existence of different polymorphs by analyzing their distinct networks of non-covalent interactions. mdpi.comfgcu.edu By calculating the energies of intermolecular interactions, researchers can construct energy frameworks that visualize the strength and topology of the forces holding the crystal together. fgcu.edu These studies show how subtle changes in molecular conformation can lead to entirely different packing arrangements, driven by the optimization of hydrogen bonding, π-stacking, and other weak interactions. mdpi.comfgcu.edu While predicting crystal structures from molecular structure alone remains a significant challenge, these analytical approaches, which combine experimental data with theoretical calculations, provide a deep understanding of the supramolecular assembly and relative stabilities of different crystalline forms. mdpi.com

Photophysical and Electrochemical Property Predictions

Theoretical predictions of the photophysical and electrochemical properties of this compound are crucial for evaluating its potential in various applications, such as organic electronics. These predictions are based on calculations of the molecule's electronic structure and how it interacts with light.

Simulations of absorption and emission spectra are fundamental in understanding the photophysical behavior of a compound. For a molecule like this compound, TD-DFT calculations would be the method of choice to predict its ultraviolet-visible (UV-Vis) absorption and fluorescence spectra. These simulations can provide insights into the wavelengths of light the molecule absorbs and emits, which are critical for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

The calculated spectra would reveal the energies of the electronic transitions between the ground state and various excited states. For instance, a related compound, 2,1,3-Benzoxadiazole-5-carboxylic acid, has been studied theoretically, and its absorption spectra were simulated in different media. Such studies typically show a red shift (a shift to longer wavelengths) in the absorption maximum when moving from the gas phase to a solvent phase.

A hypothetical data table for simulated absorption and emission maxima for this compound in different solvents might look like this:

| Solvent | Calculated Absorption Maximum (nm) | Calculated Emission Maximum (nm) |

| Gas Phase | --- | --- |

| Cyclohexane | --- | --- |

| Dichloromethane (B109758) | --- | --- |

| Acetonitrile (B52724) | --- | --- |

| Dimethyl Sulfoxide | --- | --- |

Note: The data in this table is hypothetical and serves as an example of what would be generated from computational simulations.

The electrochemical properties of this compound, specifically its band gap and redox potentials, can be predicted using DFT calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to determining these properties. The HOMO-LUMO energy gap is a good indicator of the molecule's chemical reactivity and its potential as a semiconductor.

Electrochemical studies on similar 2,1,3-benzoxadiazole derivatives have shown electrochemical band gaps in the range of 2.48–2.70 eV, which correlate well with their optical band gaps. For this compound, calculations would provide the energies of its frontier molecular orbitals.

A representative data table for calculated electrochemical properties could be:

| Property | Calculated Value (Gas Phase) | Calculated Value (in Solvent) |

| HOMO Energy (eV) | --- | --- |

| LUMO Energy (eV) | --- | --- |

| HOMO-LUMO Gap (eV) | --- | --- |

| Ionization Potential (eV) | --- | --- |

| Electron Affinity (eV) | --- | --- |

Note: The data in this table is for illustrative purposes and would be populated by specific computational results.

The presence of both electron-donating and electron-accepting moieties within a molecule can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. The benzoxadiazole core is known to be electron-accepting. The carboxylic acid group can act as a weak electron-withdrawing group. To induce significant ICT character, an electron-donating group would typically be part of the molecular structure.

Computational modeling can be used to investigate the possibility and nature of an ICT state in this compound. By analyzing the electron density distribution in the ground and excited states, it is possible to determine if there is a significant transfer of charge from one part of the molecule to another upon excitation. Natural Bond Orbital (NBO) analysis is a common computational tool used for this purpose.

For related benzoxadiazole derivatives that are designed with a donor-π-acceptor structure, a significant Stokes' shift (the difference between the absorption and emission maxima) is often attributed to an ICT state. Modeling would help to quantify the degree of charge transfer and its effect on the photophysical properties.

A summary of hypothetical ICT modeling results could be presented as follows:

| State | Dipole Moment (Debye) | Charge on Benzoxadiazole Moiety | Charge on Carboxylic Acid Moiety |

| Ground State (S₀) | --- | --- | --- |

| First Excited State (S₁) | --- | --- | --- |

Note: This table illustrates the type of data that would be generated from ICT state modeling.

Advanced Applications and Functional Materials Derived from 1,2,3 Benzoxadiazole 7 Carboxylic Acid

Design and Synthesis of Advanced Organic Materials

The benzoxadiazole moiety is a key building block in the molecular engineering of advanced organic materials. Its inherent electron-accepting nature allows for the creation of molecules with tailored optoelectronic properties.

Utilization as Building Blocks in Conjugated Systems

The 2,1,3-benzoxadiazole unit is frequently employed as an electron-accepting (acceptor) core in π-conjugated systems, often following a Donor-π-Acceptor-π-Donor (D-π-A-π-D) architecture. nih.govresearchgate.netfrontiersin.org This design strategy is fundamental for tuning the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn governs the material's absorption and emission characteristics.

In these systems, the benzoxadiazole core is chemically linked to electron-donating groups through π-conjugated spacers (e.g., ethynylene or vinylene linkages). This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for many applications in optoelectronics. nih.govresearchgate.net For instance, fluorophores containing a 2,1,3-benzoxadiazole unit linked with aryl acetylenes exhibit absorption maxima in the visible region (~419 nm) and strong, solvent-dependent fluorescence. nih.govresearchgate.netfrontiersin.org The significant separation between absorption and emission peaks (Stokes' shift) in these compounds is a direct consequence of the ICT state. nih.govresearchgate.net

Incorporation into π-Conjugated Polymers and Copolymers

The desirable electronic properties of benzoxadiazole have led to its incorporation into the backbones of π-conjugated polymers and copolymers. researchgate.net This is achieved by synthesizing difunctionalized benzoxadiazole monomers, which can then be polymerized with various comonomers through cross-coupling reactions. mit.edu

For example, monomers based on 2,1,3-benzoxadiazole have been efficiently cross-coupled with diynes and bis(boronates) to produce high molecular weight poly(arylene ethynylene)s and polyfluorenes. mit.edu The inclusion of the electron-deficient benzoxadiazole unit into the polymer chain leads to several beneficial effects:

Red-shifted Absorption and Emission: The alternation of electron-donating and electron-accepting units along the polymer backbone narrows the HOMO-LUMO gap, shifting the optical properties to longer wavelengths. mit.edu

Improved Solubility: Attaching solubilizing side chains to the benzoxadiazole monomer enhances the processability of the final polymers. mit.edu

Reduced Aggregation: The side chains also help to reduce the propensity for irreversible aggregation, which can quench fluorescence in the solid state. mit.edu

These polymers are promising semiconductor materials for applications in organic solar cells and light-emitting diodes. researchgate.netmit.edu

Fluorescent Probes and Luminescent Materials

The intense fluorescence and environmentally sensitive emission of many benzoxadiazole derivatives make them ideal candidates for the development of probes and luminescent materials.

Development of Fluorophores and Optical Materials

Derivatives of 2,1,3-benzoxadiazole are well-established fluorophores. frontiersin.org The 7-nitro-1,2,3-benzoxadiazole, for example, is a common core structure used in designing fluorescent probes that respond to specific analytes. frontiersin.org The synthesis of novel fluorophores often involves the Sonogashira coupling reaction between a dibrominated benzoxadiazole core and terminal aryl acetylenes, yielding highly fluorescent D-π-A-π-D compounds. frontiersin.org

These materials exhibit strong fluorescence emission, often in the blue-green region of the spectrum, with quantum yields that can be as high as 0.5 in solution. nih.govresearchgate.net The photophysical properties, including absorption maxima, emission maxima, and Stokes' shift, can be fine-tuned by modifying the chemical structure of the donor and π-bridge components.

| Property | Value |

|---|---|

| Absorption Maximum (λabs) | ~419 nm |

| Emission Maximum (λem) | Bluish-green region |

| Fluorescence Quantum Yield (ΦFL) | ~0.5 |

| Stokes' Shift | ~3779 cm-1 |

| Attributed State | Intramolecular Charge Transfer (ICT) |

Application in Dye-Sensitized Solar Cells (DSSC) as Sensitizers

The ability of benzoxadiazole and its analogues to absorb visible light and participate in charge transfer processes makes them suitable for use as photosensitizers in dye-sensitized solar cells (DSSCs). orientjchem.org In a DSSC, the dye molecule absorbs incoming photons, leading to the injection of an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), which generates a photocurrent.

Advanced Derivatization Reagents in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect and quantify. Derivatives of 1,2,3-benzoxadiazole are widely used as highly sensitive fluorogenic tagging reagents, particularly for carboxylic acids, fatty acids, and amino acids. nih.govnih.govnih.govnih.gov

The reaction typically involves activating the carboxylic acid group of the analyte, which then reacts with an amine-functionalized benzoxadiazole reagent to form a highly fluorescent amide adduct. nih.govrsc.org This fluorescent tag allows for detection at very low concentrations (femtogram to picogram levels) using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

Several benzoxadiazole-based derivatization reagents have been developed, each with specific properties. Chiral versions of these reagents have also been synthesized to enable the separation and analysis of carboxylic acid enantiomers. rsc.org

| Reagent Abbreviation | Full Chemical Name | Excitation Max (nm) | Emission Max (nm) | Application |

|---|---|---|---|---|

| NBD-PZ | 4-nitro-7-N-piperazino-2,1,3-benzoxadiazole | 470 | 541 | Fluorescence tagging for HPLC |

| DBD-PZ | 4-(N,N-dimethylaminosulphonyl)-7-N-piperazino-2,1,3-benzoxadiazole | 440 | 569 | Fluorescence tagging for HPLC |

| D-DBD-APy | (+)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole | 470 | ~580 | Chiral separation of carboxylic acids |

| DAABD-AE | 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole | - | - | High sensitivity for LC/ESI-MS/MS |

These reagents offer mild reaction conditions and produce stable, highly fluorescent derivatives, making them invaluable tools in bioanalysis, clinical diagnostics, and environmental monitoring. nih.govnih.gov

Table of Mentioned Compounds

| Abbreviation/Common Name | Chemical Name |

| NBD-PZ | 4-nitro-7-N-piperazino-2,1,3-benzoxadiazole |

| DBD-PZ | 4-(N,N-dimethylaminosulphonyl)-7-N-piperazino-2,1,3-benzoxadiazole |

| D-DBD-APy | (+)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole |

| DAABD-AE | 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole |

| - | 2,1,3-Benzoxadiazole-5-carboxylic acid |

| - | 4,7-dibromo-2,1,3-benzoxadiazole |

| - | 7-nitro-1,2,3-benzoxadiazole |

| TiO₂ | Titanium dioxide |

Design of Fluorogenic Reagents for Carboxylic Acid Detection

The development of highly sensitive and selective methods for the detection of carboxylic acids is crucial in various fields, including biomedical and environmental analysis. Fluorogenic reagents, which become fluorescent upon reaction with a target analyte, offer a powerful tool for this purpose. The benzoxadiazole core is a key component in the design of such reagents due to its favorable fluorescence characteristics.

Researchers have designed and synthesized various fluorogenic reagents based on the 4,7-disubstituted 2,1,3-benzoxadiazole structure for the detection of carboxylic acids. acs.orgnih.gov The underlying principle involves a reagent that is itself weakly fluorescent but forms a highly fluorescent product upon reaction with a carboxylic acid. This "off-on" switching of fluorescence provides a high signal-to-noise ratio, leading to excellent sensitivity.

One strategy involves the use of a mercapto-substituted benzoxadiazole. For instance, 7-acetylamino-4-mercapto-2,1,3-benzoxadiazole (AABD-SH) was developed as a fluorogenic reagent for carboxylic acids. rsc.org This reagent reacts with carboxylic acids in the presence of condensing agents like triphenylphosphine (B44618) (TPP) and 2,2'-dipyridyl disulfide (DPDS) to form a fluorescent derivative. acs.orgnih.govrsc.org The reaction is typically rapid, occurring within minutes at room temperature. rsc.org The resulting derivatives can be separated by high-performance liquid chromatography (HPLC) and detected with high sensitivity, with detection limits in the femtomole range. acs.orgnih.govrsc.org

Further refinement in the design of these reagents has been achieved by predicting the fluorescence quantum yields of different 4,7-disubstituted benzofurazan (B1196253) compounds. acs.orgnih.gov This predictive capability led to the development of 4-mercapto-7-methylthio-2,1,3-benzoxadiazole (MTBD-SH), which exhibited superior properties for carboxylic acid detection. acs.orgnih.gov The derivatives of various carboxylic acids with MTBD-SH can be effectively separated and detected fluorimetrically with excitation and emission maxima at approximately 391 nm and 519 nm, respectively. acs.orgnih.gov

Another class of fluorogenic reagents based on the 2,1,3-benzoxadiazole scaffold includes amine derivatives. Three 4-(aminosulphonyl)-2,1,3-benzoxadiazole amine derivatives have been synthesized for this purpose. rsc.org These reagents also react with fatty acids at room temperature in the presence of a condensing agent, diethyl phosphorocyanidate (DEPC), to yield fluorescent adducts. rsc.org The resulting derivatives of a series of saturated free fatty acids can be completely separated by reversed-phase HPLC, with detection limits in the 10–50 fmol range. rsc.org

The following table summarizes the performance of some benzoxadiazole-based fluorogenic reagents for carboxylic acid detection.

| Reagent | Analyte Example | Excitation (nm) | Emission (nm) | Detection Limit (S/N=3) |

| 7-acetylamino-4-mercapto-2,1,3-benzoxadiazole (AABD-SH) | Five carboxylic acids | 368 | 524 | 10–20 fmol |

| 4-mercapto-7-methylthio-2,1,3-benzoxadiazole (MTBD-SH) | n-Caprylic acid, n-Capric acid, Lauric acid, Myristic acid, Palmitic acid | 391 | 519 | 2.4–5.0 fmol |

| 4-(aminosulphonyl)-2,1,3-benzoxadiazole amine derivatives | Eight saturated free fatty acids | ~430-440 | ~570-580 | 10–50 fmol |

Synthesis and Application of Isotope-Labeled Reagents in Quantitative Analysis

Stable isotope labeling is a powerful technique for accurate quantification in mass spectrometry-based analysis. Isotope-labeled internal standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

In the context of quantitative analysis of carboxylic acids, an isotope-labeled derivatization reagent based on the benzofurazan structure has been synthesized. nih.gov Specifically, 7-(N,N-dimethylaminosulfonyl)-4-(aminoethyl)piperazino-2,1,3-benzoxadiazole (d6) [DBD-PZ-NH2 (D)], a deuterated analog, was developed for the accurate quantification of fatty acids by liquid chromatography/mass spectrometry (LC/MS). nih.gov

The strategy involves derivatizing the standard fatty acids with the isotope-labeled reagent to create stable isotope-labeled internal standards. nih.gov The biological samples containing the fatty acids of interest are then derivatized with the non-labeled version of the reagent. nih.gov By comparing the mass spectrometric signals of the labeled and unlabeled derivatives, precise quantification can be achieved. nih.gov This method has been successfully applied to determine the amount of fatty acids in rat plasma samples. nih.gov The use of this isotope-labeled derivatization reagent has proven to be valuable for the accurate quantification and determination of the relative amounts of metabolites with a target functional group in biological samples. nih.gov

The key features of this quantitative approach are summarized in the table below.

| Isotope-Labeled Reagent | Analytical Technique | Application | Key Advantage |

| 7-(N,N-dimethylaminosulfonyl)-4-(aminoethyl)piperazino-2,1,3-benzoxadiazole (d6) | High-Performance Liquid Chromatography/Mass Spectrometry (LC/MS) | Quantification of fatty acids in rat plasma | Accurate quantification and determination of relative amounts of metabolites |

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The modular nature of MOFs allows for the tuning of their structure and properties by carefully selecting the metal and organic components. Carboxylic acid-containing ligands are widely used in the synthesis of MOFs due to their ability to form strong and stable coordination bonds with metal ions. bldpharm.com

Ligand Design for MOF Synthesis

The structure and functionality of the organic ligand play a crucial role in determining the final architecture and properties of the resulting MOF. bldpharm.com While there is no direct report on the use of 1,2,3-benzoxadiazole-7-carboxylic acid as a ligand in the provided search results, the principles of ligand design for MOF synthesis can be extrapolated.

Aromatic carboxylic acids are common building blocks for MOFs. bldpharm.com The rigidity of the aromatic backbone can lead to the formation of stable, porous structures. The presence of additional functional groups on the ligand, such as the benzoxadiazole moiety, can introduce specific properties to the MOF, such as luminescence or sensing capabilities.

For instance, a benzothiadiazole-based dicarboxylic acid, 4,4'-(benzo[c] acs.orgrsc.orgnih.govthiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB), which is structurally related to a dicarboxylic derivative of benzoxadiazole, has been used to synthesize a lanthanide-based MOF. nih.gov This demonstrates the potential of incorporating heterocyclic cores like benzoxadiazole into carboxylic acid ligands for the construction of functional MOFs. The design of such ligands allows for the creation of materials with tailored properties for specific applications.

Luminescent Metal-Organic Frameworks for Sensing Applications

Luminescent MOFs (L-MOFs) have emerged as a promising class of materials for chemical sensing applications. nih.gov Their luminescence can be modulated by the presence of specific analytes, leading to "turn-on" or "turn-off" fluorescence responses. The origin of luminescence in MOFs can stem from the organic ligand, the metal ion (particularly lanthanides), or encapsulated guest molecules. nih.gov

The incorporation of a luminescent organic ligand, such as a derivative of benzoxadiazole, into the MOF structure is a common strategy for creating L-MOFs. The benzothiadiazole unit, which is electronically similar to benzoxadiazole, is known to impart luminescent properties to materials. mdpi.com

A Eu³⁺-based MOF constructed using a benzothiadiazole-based dicarboxylic acid ligand has been shown to act as a turn-on luminescent sensor for Al³⁺ and Ga³⁺ ions. nih.gov The MOF exhibits enhanced fluorescence in the presence of these metal ions, with detection limits in the parts-per-million range. nih.gov This sensing capability is attributed to the interaction between the analyte and the MOF framework. bohrium.com

The development of L-MOFs for sensing applications is an active area of research. nih.gov The ability to design ligands with specific recognition sites and desirable photophysical properties is key to creating highly selective and sensitive sensors. While specific examples using this compound are not detailed in the provided information, the principles of using functionally similar ligands suggest its potential in the future design of novel L-MOFs for various sensing applications.

| MOF Ligand Core | Metal Ion | Sensing Application |

| Benzothiadiazole | Eu³⁺ | Turn-on sensing of Al³⁺ and Ga³⁺ |

Emerging Research Frontiers and Future Perspectives

Innovations in Synthesis and Reaction Discovery

Recent research has focused on creating complex benzoxadiazole derivatives, which serve as a blueprint for the synthesis of functionalized compounds like 1,2,3-benzoxadiazole-7-carboxylic acid. A common synthetic pathway to the core ring system involves the cyclization of nitro-anilines. For instance, the 2,1,3-benzoxadiazole core can be synthesized from 2-nitroaniline (B44862), which is first cyclized to form 2,1,3-benzoxadiazole-1-oxide, followed by reduction using a reagent like triphenylphosphine (B44618) to yield the final benzoxadiazole heterocycle. nih.govfrontiersin.org

Further innovations lie in the functionalization of this core structure. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are employed to attach complex side chains, demonstrating the versatility of this scaffold in creating elaborate molecular architectures. nih.gov These methods could be adapted to precursors of this compound to introduce the carboxylic acid group or other functionalities.

Table 1: Exemplary Synthesis Steps for 2,1,3-Benzoxadiazole Derivatives

This table outlines a multi-step synthesis for creating complex derivatives from the 2,1,3-benzoxadiazole core, showcasing methods adaptable for various functionalized benzoxadiazoles.

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2-Nitroaniline | KOH, Tetrabutylammonium bromide, NaOCl | 2,1,3-Benzoxadiazole-1-oxide | 89% | nih.govfrontiersin.org |

| 2 | 2,1,3-Benzoxadiazole-1-oxide | Triphenylphosphine, Toluene | 2,1,3-Benzoxadiazole | 80% | nih.govfrontiersin.org |

| 3 | 2,1,3-Benzoxadiazole | Fe powder, Br₂ | 4,7-Dibromo-2,1,3-benzoxadiazole | 40% | nih.govfrontiersin.org |

| 4 | 4,7-Dibromo-2,1,3-benzoxadiazole & Aryl acetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃, Et₃N | 4,7-Bis(arylethynyl)-2,1,3-benzoxadiazole derivatives | 71-82% | nih.gov |

Interdisciplinary Research with Materials Science and Sensing Technologies

Benzoxadiazole derivatives are renowned for their unique photophysical properties, making them prime candidates for applications in materials science and sensing. The 7-nitro-1,2,3-benzoxadiazole moiety, in particular, is a well-known fluorophore used in designing analyte-responsive fluorescent probes. frontiersin.org These compounds often exhibit strong fluorescence and large Stokes shifts, which are desirable for optical sensing applications. nih.govnih.gov

The fluorescence of these molecules is highly sensitive to their local environment, a property known as solvatochromism. nih.gov This sensitivity allows them to be used as probes to report on the polarity of their surroundings, such as within biological membranes. nih.govrsc.orgresearchgate.net The introduction of a carboxylic acid group at the 7-position provides a versatile handle for covalently attaching the benzoxadiazole fluorophore to other molecules, such as biomolecules or polymers, to create targeted sensors or functional materials.

Derivatives of the benzoxadiazole core, especially those with a nitro group (nitrobenzoxadiazole or NBD), are frequently used as fluorescent labels. nih.govresearchgate.net Their fluorescence emission often occurs in the visible region of the spectrum, making them compatible with common laser sources used in confocal microscopy and other imaging techniques. nih.gov

Theoretical Advancement in Predictive Modeling of Reactivity and Properties

Computational chemistry is playing an increasingly vital role in accelerating the discovery and design of new functional molecules. For benzoxadiazole derivatives, theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) have been successfully used to model their electronic structure and predict their photophysical properties. nih.govacs.org These computational models can accurately predict absorption and emission wavelengths, which is crucial for designing fluorophores for specific applications. nih.govnih.govnih.govresearchgate.net

Researchers have demonstrated that the simulated emission spectra from TD-DFT calculations are consistent with experimental results, even accounting for shifts caused by different solvents. nih.govresearchgate.net This predictive power allows for the in silico design of novel benzoxadiazole-based materials with tailored optical and electronic properties. Such models can help pre-screen candidates for synthesis, saving significant time and resources. While early methods for predicting quantum yields have been shown to be deficient, the ongoing development of more sophisticated computational tools provides a necessary framework for designing the next generation of benzoxadiazole fluorophores. nih.govacs.org

Table 2: Comparison of Optical and Electronic Properties of Benzoxadiazole Derivatives

This table showcases key properties of advanced 2,1,3-benzoxadiazole derivatives, highlighting their suitability for optoelectronic applications.

| Property | Value Range | Significance | Reference |

|---|---|---|---|

| Max. Absorption (λabs) | ~419 nm | Absorption in the visible spectrum | nih.govnih.gov |